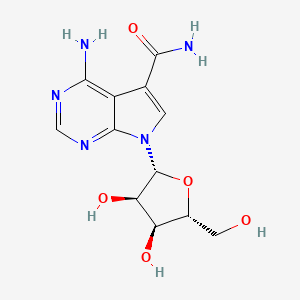
桑吉霉素
描述
Sangivamycin is a natural product originally isolated from the bacterium Streptomyces rimosus. It is a nucleoside analogue with a unique structure that includes a pyrrolopyrimidine ring. Sangivamycin has been studied for its antibiotic, antiviral, and anticancer properties .
科学研究应用
桑吉霉素具有广泛的科学研究应用:
化学: 它被用作研究核苷类似物及其化学性质的模型化合物。
生物学: 桑吉霉素用于与蛋白激酶抑制及其对细胞过程的影响相关的研究.
作用机制
桑吉霉素主要通过抑制蛋白激酶C来发挥作用。 这种抑制会破坏各种细胞信号通路,导致抑制病毒复制并诱导癌细胞凋亡 . 该化合物还干扰核酸代谢,进一步促进了其抗病毒和抗癌活性 .
生化分析
Biochemical Properties
Sangivamycin plays a significant role in biochemical reactions by acting as an inhibitor of protein kinase C . It interacts with various enzymes, proteins, and other biomolecules. For instance, Sangivamycin inhibits cellular kinases that are overexpressed in some cancer cells, such as protein kinase C and histone H3 associated protein kinase . These interactions lead to the inhibition of kinase activity, which is crucial for the regulation of various cellular processes, including cell growth and apoptosis.
Cellular Effects
Sangivamycin has profound effects on various types of cells and cellular processes. It induces apoptotic cell death in pancreatic cancer cells, breast cancer MCF-AR cells, and primary effusion lymphoma cells . Sangivamycin influences cell function by inhibiting cellular kinases, leading to apoptosis. Additionally, it affects cell signaling pathways and gene expression, contributing to its antiviral and anticancer properties .
Molecular Mechanism
At the molecular level, Sangivamycin exerts its effects through several mechanisms. It acts as an inhibitor of protein kinase C, which plays a crucial role in cell signaling pathways . Sangivamycin binds to protein kinase C, inhibiting its activity and leading to the disruption of downstream signaling pathways. This inhibition results in the induction of apoptosis in cancer cells and the suppression of viral replication in infected cells . Sangivamycin also affects gene expression by modulating the activity of transcription factors involved in cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sangivamycin have been observed to change over time. Sangivamycin has a long half-life and remains stable under various conditions . Studies have shown that Sangivamycin suppresses SARS-CoV-2 replication with greater efficacy than remdesivir, another broad-spectrum nucleoside analog . The stability and long-term effects of Sangivamycin on cellular function make it a promising candidate for further preclinical and clinical development.
Dosage Effects in Animal Models
The effects of Sangivamycin vary with different dosages in animal models. In studies involving laboratory mice, Sangivamycin’s plasma concentrations increased following intraperitoneal injection and remained virtually unchanged up to 24 hours after dosing . The additive effect of Sangivamycin with remdesivir suggests that combination therapy could have therapeutic advantages, including lower doses of both drugs to achieve viral replication suppression and reduced potential for side effects .
Metabolic Pathways
Sangivamycin is involved in various metabolic pathways, including those related to adenosine metabolism . It preferentially enters anabolic pathways of adenosine and interacts with enzymes such as phosphoribosylpyrophosphate and 7-carboxy-7-deazaguanine . These interactions lead to the synthesis of nucleoside analogs, which play a crucial role in the compound’s antiviral and anticancer activities.
Transport and Distribution
Sangivamycin is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The favorable pharmacokinetic properties of Sangivamycin, including its absorption, distribution, metabolism, and excretion, contribute to its efficacy as an antiviral and anticancer agent .
Subcellular Localization
Sangivamycin’s subcellular localization plays a crucial role in its activity and function. It has been shown to inhibit the localization of viral proteins at the cellular membrane, preventing the formation of viral particles . This inhibition disrupts the viral replication cycle and contributes to Sangivamycin’s antiviral properties. Additionally, Sangivamycin’s interaction with cellular kinases and other biomolecules directs it to specific compartments or organelles, enhancing its therapeutic effects .
准备方法
合成路线和反应条件
桑吉霉素的合成涉及几个步骤,从容易获得的前体开始。一个关键步骤是吡咯并嘧啶环的形成。 这可以通过一系列反应来实现,包括腈水合酶催化的腈转化为酰胺 . 反应条件通常涉及温和的温度和特定的催化剂,以确保高产率和纯度。
工业生产方法
桑吉霉素的工业生产可以通过使用链霉菌属的细菌发酵工艺来实现。然后将发酵液进行提取和纯化工艺,以分离桑吉霉素。 生物技术的进步也使得可以使用基因工程菌株来提高产量 .
化学反应分析
反应类型
桑吉霉素经历了各种化学反应,包括:
氧化: 桑吉霉素可以被氧化形成各种衍生物。
还原: 还原反应可以改变吡咯并嘧啶环上的官能团。
取代: 取代反应可以在环结构上引入不同的取代基.
常见试剂和条件
这些反应中使用的常见试剂包括高锰酸钾等氧化剂,硼氢化钠等还原剂,以及用于取代反应的各种亲核试剂。 条件根据所需产物而异,但通常涉及控制温度和pH值 .
主要产品
相似化合物的比较
类似化合物
玩具霉素: 另一种吡咯并嘧啶核苷类似物,具有类似的抗病毒和抗癌特性。
结核胞嘧啶: 一种具有强效抗病毒活性的核苷类似物。
ARC (NSC 188491): 一种与桑吉霉素具有相同活性的核苷类似物,包括抑制蛋白激酶C.
独特性
桑吉霉素的独特之处在于其广谱抗病毒活性及其以高效力抑制蛋白激酶C的能力。 其良好的药代动力学特性和安全性使其成为有希望的候选药物,可进一步开发为治疗剂 .
属性
IUPAC Name |
4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O5/c13-9-6-4(10(14)21)1-17(11(6)16-3-15-9)12-8(20)7(19)5(2-18)22-12/h1,3,5,7-8,12,18-20H,2H2,(H2,14,21)(H2,13,15,16)/t5-,7-,8-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZJZDHRXBKKTJ-JTFADIMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601028118 | |
| Record name | Sangivamycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18417-89-5 | |
| Record name | Sangivamycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18417-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sangivamycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018417895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sangivamycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sangivamycin hydrate Streptomyces rimosus | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SANGIVAMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8YQ8Z3T9T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


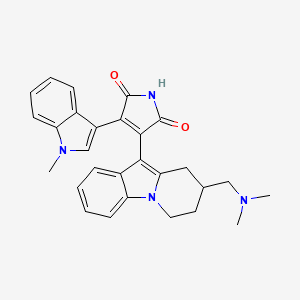
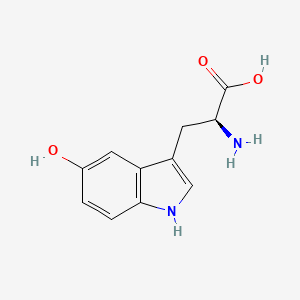
![2-[2-(Tert-butylamino)-1-hydroxyethyl]-7-ethyl-1-benzofuran-4-ol](/img/structure/B1680680.png)
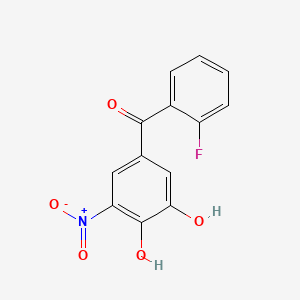
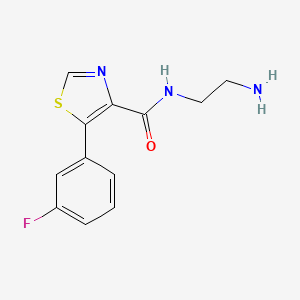
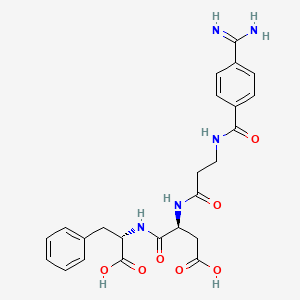
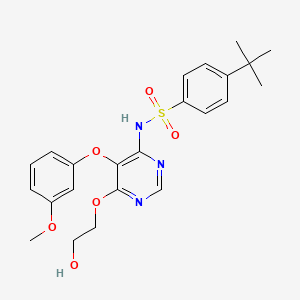
![N-carbamoyl-4-[(2-methylhydrazinyl)methyl]benzamide hydrobromide](/img/structure/B1680689.png)
![3-[5-[(dipropylamino)methyl]-1,2,4-oxadiazol-3-yl]-8-fluoro-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B1680691.png)
![3-bromo-10-(difluoromethyl)-9H-benzo[f]imidazo[1,5-a][1,2,4]triazolo[1,5-d][1,4]diazepine](/img/structure/B1680693.png)
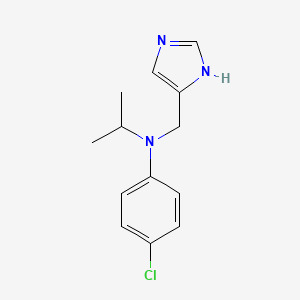
![1-Methyl-1-azoniabicyclo[2.2.2]octan-3-ol](/img/structure/B1680697.png)
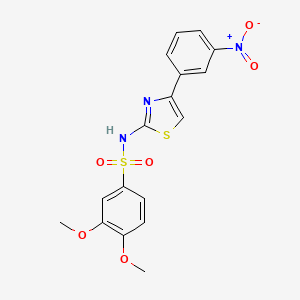
![4-amino-N-[2,6-bis(methylamino)pyridin-4-yl]benzenesulfonamide](/img/structure/B1680699.png)
